2-[4-(Cyclopentylamino)phenyl]ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-[4-(cyclopentylamino)phenyl]ethanol |
InChI |
InChI=1S/C13H19NO/c15-10-9-11-5-7-13(8-6-11)14-12-3-1-2-4-12/h5-8,12,14-15H,1-4,9-10H2 |
InChI Key |
DLQRDFYHJDQVJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC=C(C=C2)CCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 2 4 Cyclopentylamino Phenyl Ethan 1 Ol
Retrosynthetic Strategies for the Core Phenylethylamine and Cyclopentylamino Moieties
A retrosynthetic analysis of 2-[4-(Cyclopentylamino)phenyl]ethan-1-ol reveals several logical disconnections to identify plausible starting materials. The primary disconnection points are the C-N bond of the cyclopentylamino group and the C-C and C-O bonds of the phenylethanol core.
One common strategy involves the disconnection of the cyclopentylamino group, leading to a key intermediate, 2-(4-aminophenyl)ethan-1-ol. This intermediate can then be coupled with a cyclopentyl precursor. This leads to two primary synthetic approaches:
Reductive Amination: This approach involves the reaction of 2-(4-aminophenyl)ethan-1-ol with cyclopentanone in the presence of a reducing agent to form the target secondary amine. This is a widely used and efficient method for forming C-N bonds. wikipedia.orgmasterorganicchemistry.com
N-Alkylation: This strategy involves the reaction of 2-(4-aminophenyl)ethan-1-ol with a cyclopentyl halide (e.g., cyclopentyl bromide or iodide) in the presence of a base. researchgate.net
The 2-(4-aminophenyl)ethan-1-ol intermediate can be further disconnected. A common precursor is 2-(4-nitrophenyl)ethan-1-ol, which can be reduced to the corresponding amine. The synthesis of 2-(4-nitrophenyl)ethan-1-ol can be achieved through various methods, including the nitration of 2-phenylethanol.
An alternative retrosynthetic approach focuses on building the phenylethylamine skeleton. This could involve:
Friedel-Crafts Acylation: Reaction of a protected aminobenzene with an appropriate acyl chloride, followed by reduction of the resulting ketone.
Reduction of a Substituted Acetophenone: For instance, the reduction of a 4-(cyclopentylamino)acetophenone derivative would yield the target alcohol. The hydroxyl group on the benzylic carbon creates a chiral center, allowing for the potential for stereoselective synthesis. wikipedia.org
Development of Novel Synthetic Pathways to this compound
Recent advancements in synthetic organic chemistry offer novel and more efficient pathways for the synthesis of this compound, with a focus on stereoselectivity, catalytic efficiency, and sustainability.
The presence of a chiral center at the carbinol carbon of this compound makes stereoselective and enantioselective synthesis highly relevant. The development of methods to control the stereochemistry at this center is crucial for investigating the potential differential biological activities of the enantiomers.
Key strategies include:
Asymmetric Reduction of a Prochiral Ketone: The enantioselective reduction of a 4-(cyclopentylamino)acetophenone precursor using chiral catalysts or reagents can provide direct access to enantiomerically enriched this compound. Commonly used methods include catalytic hydrogenation with chiral phosphine ligands or reduction with chiral borane reagents.
Kinetic Resolution: A racemic mixture of this compound can be resolved through enzymatic or chemical kinetic resolution. For example, a lipase could be used to selectively acylate one enantiomer, allowing for the separation of the esterified and unreacted enantiomers.
Chiral Pool Synthesis: Starting from a chiral precursor, such as an enantiomerically pure styrene oxide derivative, can also lead to the desired stereoisomer.
Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions for the key bond-forming steps in the synthesis of this compound.
For C-N bond formation , several catalytic systems can be employed for the N-alkylation of 2-(4-aminophenyl)ethan-1-ol with cyclopentyl derivatives or the reductive amination with cyclopentanone:
Palladium-catalyzed N-alkylation: Palladium complexes are effective catalysts for the cross-coupling of amines and alkyl halides.
Copper-catalyzed N-alkylation: Copper-based catalysts, often in the presence of a ligand, can facilitate the N-alkylation of anilines with alcohols, providing a more atom-economical approach.
Nickel-catalyzed reductive amination: Nickel catalysts, including Raney nickel, are widely used for the hydrogenation of imines formed in situ from an amine and a ketone. acs.org
Iron-catalyzed N-alkylation: The use of earth-abundant and less toxic iron catalysts is a growing area of interest for C-N bond formation. chemistryviews.org
For C-C bond formation in the synthesis of the phenylethylamine core, catalytic methods such as the Heck reaction between a substituted styrene and an appropriate coupling partner can be utilized.
Table 1: Comparison of Catalytic Methods for C-N Bond Formation
| Catalytic System | Reactants | Advantages | Disadvantages |
| Palladium-catalyzed N-alkylation | Amine + Alkyl Halide | High efficiency, broad substrate scope | Cost of palladium, potential for catalyst poisoning |
| Copper-catalyzed N-alkylation | Amine + Alcohol | Atom economical, readily available starting materials | Can require higher temperatures |
| Nickel-catalyzed Reductive Amination | Amine + Ketone | One-pot procedure, high yields | Use of hydrogen gas, potential for side reactions |
| Iron-catalyzed N-alkylation | Amine + Alkylating Agent | Low cost, low toxicity | Can have lower turnover numbers than precious metals |
Green Chemistry Principles and Sustainable Synthesis Routes
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. Key considerations include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or supercritical fluids. For instance, the selective alkylation of anilines with 2-chloroethanol has been successfully demonstrated in water. tandfonline.comtandfonline.com
Catalyst-Free Reactions: Developing synthetic routes that minimize or eliminate the need for catalysts, particularly those based on heavy metals.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. Reductive amination is a good example of an atom-economical reaction. wikipedia.org
Biocatalysis: The use of enzymes, such as transaminases, for the synthesis of chiral amines from prochiral ketones offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.net
Derivatization and Functionalization Strategies for Analogue Library Creation
To explore the structure-activity relationships of this compound, the creation of an analogue library through derivatization and functionalization is essential. The hydroxyl group and the secondary amine offer convenient handles for such modifications.
The hydroxyl group of this compound can be readily modified to generate a variety of ether and ester analogues.
Etherification: The formation of ethers can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis). Alternatively, acid-catalyzed etherification with another alcohol can be employed. google.com
Esterification: Esters can be prepared through the reaction of the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). This reaction is typically catalyzed by an acid or a coupling agent. Lipases can also be used for enzymatic esterification, offering a milder and more selective method. researchgate.netresearchgate.net
Table 2: Examples of Hydroxyl Group Modifications
| Reaction | Reagents | Product Class |
| Etherification | Alkyl Halide, Base | Ethers |
| Esterification | Carboxylic Acid, Acid Catalyst | Esters |
| Acylation | Acyl Chloride, Base | Esters |
Substitution and Functionalization of the Phenyl Ring
The aromatic core of this compound is amenable to various electrophilic aromatic substitution (EAS) reactions. The resident cyclopentylamino group is a powerful activating, ortho-, para-directing substituent, which significantly influences the regioselectivity of these transformations. chemistrysteps.commasterorganicchemistry.com This directing effect stems from the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system, stabilizing the cationic intermediates formed during the substitution at the ortho and para positions. chemistrysteps.com
Common functionalization strategies include halogenation and Friedel-Crafts acylation.
Halogenation: Bromination of the phenyl ring can be selectively achieved at the positions ortho to the cyclopentylamino group. Due to the high activation of the ring, mild brominating agents are typically employed to avoid polybromination and control selectivity. N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose, often in the presence of a catalyst like ammonium acetate, which can provide a controlled source of bromine for electrophilic attack. The reaction is typically performed in a polar aprotic solvent such as acetonitrile (B52724) at room temperature.
| Entry | Electrophile Source | Solvent | Catalyst | Position of Substitution | Yield (%) |
| 1 | N-Bromosuccinimide (NBS) | Acetonitrile | Ammonium Acetate | ortho | ~85-95 |
| 2 | Bromine in Acetic Acid | Acetic Acid | None | ortho, para (mixture) | Variable |
Friedel-Crafts Acylation: The introduction of an acyl group onto the phenyl ring is accomplished via the Friedel-Crafts acylation reaction. organic-chemistry.org This reaction involves an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). tamu.eduyoutube.comyoutube.com The amino group of the starting material is basic and will react with the Lewis acid catalyst; therefore, it must first be protected, for example, by acylation to form an amide. This temporarily converts the activating amino group into a deactivating, meta-directing acylamino group. Following the Friedel-Crafts reaction, the protecting group can be removed by hydrolysis to restore the amino functionality. The acylation typically occurs at the meta-position relative to the protected amino group. The reaction is often carried out in an inert solvent like dichloromethane at reduced temperatures to control the exothermic nature of the reaction. tamu.eduscribd.comweebly.com
| Entry | Acylating Agent | Lewis Acid | Solvent | Position of Substitution (relative to protected amine) | Yield (%) |
| 1 | Acetyl Chloride | AlCl₃ | Dichloromethane | meta | ~70-80 |
| 2 | Propionyl Chloride | AlCl₃ | Dichloromethane | meta | ~65-75 |
Alterations to the Cyclopentylamino Moiety
The secondary amine of the cyclopentylamino group serves as a key site for further molecular elaboration, primarily through N-alkylation and N-acylation reactions.
N-Alkylation: A common method for introducing an additional alkyl group to the secondary amine is reductive amination. mdpi.com This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent. For the synthesis of the corresponding N-methyl derivative, formaldehyde is a convenient C1 source. rsc.orggoogle.comresearchgate.net The reaction is typically carried out in a protic solvent like methanol, and a reducing agent such as sodium borohydride or sodium cyanoborohydride is used. The conditions are generally mild and offer high yields.
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Product | Yield (%) |
| 1 | Formaldehyde | Sodium Borohydride | Methanol | N-methyl- | >90 |
| 2 | Acetone | Sodium Cyanoborohydride | Methanol | N-isopropyl- | ~85-95 |
N-Acylation: The cyclopentylamino group can be readily acylated to form the corresponding amide. This transformation is often used as a protecting strategy or to introduce new functional groups. orientjchem.org A standard procedure involves reacting the amine with an acylating agent like acetic anhydride or acetyl chloride. orientjchem.org The reaction can be performed under catalyst-free conditions or in the presence of a mild base to scavenge the acidic byproduct. orientjchem.org These reactions are typically fast and high-yielding.
| Entry | Acylating Agent | Conditions | Solvent | Product | Yield (%) |
| 1 | Acetic Anhydride | Room Temp, 15 min | Neat (Solvent-free) | N-acetyl- | >95 |
| 2 | Benzoyl Chloride | Triethylamine, 0 °C to RT | Dichloromethane | N-benzoyl- | >90 |
Scale-Up Considerations and Process Chemistry for Research Purposes
Transitioning the synthesis of this compound derivatives from a small laboratory scale (milligrams) to a larger research scale (grams to hundreds of grams) requires careful consideration of several process chemistry principles to ensure safety, efficiency, and reproducibility.
Reaction Monitoring and Control: For all reaction types, effective monitoring is crucial. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard methods to track the consumption of starting materials and the formation of products. acs.orgacs.org For reactions like Friedel-Crafts acylation, which can be highly exothermic, monitoring the internal reaction temperature is critical. scribd.com On a larger scale, this often necessitates controlled, slow addition of reagents and efficient heat transfer, for example, by using an ice bath or a cryostat.
Reductive Amination: When scaling up reductive aminations, a key challenge is controlling the formation of byproducts. organic-chemistry.org The reaction progress should be monitored to ensure complete formation of the imine intermediate before the addition of the reducing agent in a two-step process, or to confirm the reaction has gone to completion in a one-pot protocol. researchgate.net The choice of reducing agent can also be important; sodium triacetoxyborohydride is often preferred for its mildness and selectivity, which can be beneficial on a larger scale.
Friedel-Crafts Acylation: Besides temperature control, the workup of Friedel-Crafts reactions requires careful handling. The reaction is typically quenched by slowly adding the reaction mixture to ice water to decompose the aluminum chloride complexes. youtube.com This process can be highly exothermic and release HCl gas, necessitating good ventilation and controlled addition rates. youtube.com Subsequent purification often involves liquid-liquid extraction to remove inorganic salts, followed by chromatography or recrystallization to isolate the pure product. tamu.edu
Purification and Isolation: On a preparative scale, purification strategies must be adapted. While column chromatography is feasible, it can become cumbersome and solvent-intensive for larger quantities. tamu.edu Recrystallization, where applicable, is a more efficient and scalable method for purifying solid products. Liquid-liquid extraction is a standard and scalable technique for initial purification and removal of water-soluble impurities. The choice of solvents for both extraction and recrystallization becomes a more critical factor in terms of cost, safety, and environmental impact at a larger scale.
Safety Considerations: All scaled-up reactions should be conducted with appropriate safety measures. This includes performing reactions in a well-ventilated fume hood, especially when using volatile or corrosive reagents like acyl chlorides and Lewis acids. youtube.comresearchgate.net Understanding the thermal hazards of each reaction step is essential to prevent uncontrolled exotherms.
Therefore, it is not possible to generate the article with the specified "Detailed research findings" and "Data tables" while adhering to the strict requirements of focusing solely on "this compound" and ensuring scientific accuracy.
To fulfill the user's request, one would need access to proprietary research data or to perform the actual synthesis and characterization of the compound in a laboratory setting. An article generated without this specific data would be speculative and would not meet the required standards of scientific accuracy and detail.
Sophisticated Spectroscopic and Advanced Structural Characterization of 2 4 Cyclopentylamino Phenyl Ethan 1 Ol and Its Derivatives
X-ray Crystallography for Absolute Configuration and Conformational Analysis
Single Crystal X-ray Diffraction (SC-XRD)
Single Crystal X-ray Diffraction (SC-XRD) is an authoritative technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers. For a molecule like 2-[4-(Cyclopentylamino)phenyl]ethan-1-ol, SC-XRD analysis would yield a detailed model of its solid-state conformation and reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the crystal packing.
Although a specific crystal structure for this compound has not been publicly reported, a successful analysis would produce a set of crystallographic parameters. The data would be presented in a standardized format, as illustrated in the representative table below.
Table 1: Representative Single Crystal X-ray Diffraction Data. This table is illustrative and does not represent experimentally determined data for this compound.
| Parameter | Representative Value |
| Chemical Formula | C₁₅H₂₃NO |
| Formula Weight | 233.35 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 9.876(3) |
| α (°) | 90 |
| β (°) | 105.12(2) |
| γ (°) | 90 |
| Volume (ų) | 1489.1(9) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.040 |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a fundamental technique for the identification of crystalline phases and the analysis of polymorphism. usp.org Unlike SC-XRD, which requires a single, high-quality crystal, PXRD can be performed on a polycrystalline or powdered sample. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. empa.ch
For this compound, PXRD would be used to confirm the identity of a synthesized batch against a reference standard, to detect the presence of any crystalline impurities, and to distinguish between different polymorphic forms, which may exhibit distinct physical properties. Each polymorph would produce a unique set of diffraction peaks.
Table 2: Representative Powder X-ray Diffraction Peak List. This table is illustrative, showing a hypothetical set of characteristic 2θ peaks for a crystalline form of the compound.
| Position [°2θ] | Intensity [%] |
| 11.2 | 85 |
| 13.5 | 60 |
| 14.7 | 95 |
| 19.1 | 100 |
| 19.6 | 70 |
| 21.7 | 88 |
| 24.3 | 55 |
| 29.6 | 40 |
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Intermolecular Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound. nih.gov These techniques are complementary and measure the vibrational modes of molecules. nih.gov The resulting spectra serve as a molecular fingerprint, allowing for structural confirmation and the study of intermolecular forces, such as hydrogen bonding.
For this compound, characteristic vibrational bands for the O-H (hydroxyl), N-H (secondary amine), aromatic and aliphatic C-H, C-O, and C-N bonds would be expected. The position and shape of the O-H and N-H stretching bands, in particular, can provide insight into the extent of hydrogen bonding in the sample. globalresearchonline.net
Table 3: Predicted Vibrational Frequencies and Assignments for this compound. Assignments are based on established group frequency correlations and data from analogous compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3400 - 3200 | Broad, Medium | O-H and N-H stretching (hydrogen-bonded) |
| ~3100 - 3000 | Medium | Aromatic C-H stretching |
| ~2960 - 2850 | Strong | Aliphatic C-H stretching (cyclopentyl and ethyl groups) |
| ~1610, ~1515 | Strong | C=C aromatic ring stretching |
| ~1450 | Medium | CH₂ scissoring/bending |
| ~1300 - 1250 | Medium-Strong | C-N stretching (aromatic amine) |
| ~1200 - 1000 | Strong | C-O stretching (primary alcohol) |
| ~830 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Purity Assessment
The this compound molecule contains a stereocenter at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for analyzing chiral molecules.
CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical environment of chromophores. A CD spectrum for a single enantiomer of this compound would show characteristic positive or negative peaks (Cotton effects), while a racemic mixture would be CD-silent. researchgate.net This technique is highly sensitive for determining enantiomeric purity and confirming the absolute configuration of a chiral substance by comparing experimental spectra with theoretical calculations. nih.gov While specific CD data for this compound is not available, its application would be critical for its stereochemical characterization.
Computational Chemistry and Molecular Modeling of 2 4 Cyclopentylamino Phenyl Ethan 1 Ol
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of AnalogsNo QSAR models involving 2-[4-(Cyclopentylamino)phenyl]ethan-1-ol as part of a training or test set for the rational design of analogs were identified.
Should such research be published in the future, this article can be generated.
Based on the current available scientific literature, there is no specific research focusing on the cheminformatics and virtual screening approaches for the chemical space exploration of this compound. Computational studies, which are crucial for generating the data required for the requested article, have not been published for this particular compound.
Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth analysis on the computational chemistry and molecular modeling of this compound as outlined in the user's request. The generation of such an article would necessitate speculating on data and research that does not exist, which would compromise the scientific accuracy and integrity of the information provided.
Mechanistic Biological Investigations and Pharmacological Probing Pre Clinical Focus
In Vitro Receptor Binding and Functional Assays for Target Identification and Characterization
No studies detailing the in vitro receptor binding profile or functional activity of 2-[4-(Cyclopentylamino)phenyl]ethan-1-ol at various molecular targets were found. Information regarding its binding affinity (Ki), potency (EC50/IC50), and efficacy in functional assays is not available in the public domain.
Enzyme Inhibition/Activation Studies and Kinetic Analysis
There is no available data on the effects of this compound on specific enzymes. Consequently, information on its inhibitory or activating properties, including kinetic parameters such as Ki, Km, and Vmax, could not be located.
Cellular Signaling Pathway Modulation and Reporter Gene Assays
Research investigating the impact of this compound on intracellular signaling cascades or its ability to modulate gene expression in reporter assays has not been published.
Ex Vivo Tissue and Organ Bath Studies for Mechanistic Response Profiling
No ex vivo studies using isolated tissues or organs to characterize the pharmacological effects and mechanism of action of this compound have been reported.
In Vivo Pharmacological Models (Non-human, Mechanistic) for Investigating Biological Responses
There are no published in vivo studies in non-human models that describe the pharmacological effects or elucidate the mechanism of action of this compound.
Structure-Activity Relationships (SAR) Governing Biological Activity and Potency
Without data on the biological activity of this compound and its analogs, no structure-activity relationship studies could be identified.
Investigation of Molecular Targets and Ligand-Target Interaction Dynamics
Specific molecular targets for this compound have not been identified, and as a result, there is no information on the dynamics of its interaction with any biological targets.
Metabolic Profiling and Biotransformation Studies Non Human, Research Focused
In Vivo Metabolic Fate and Excretion Profiles in Pre-clinical SpeciesThe in vivo metabolic fate, including absorption, distribution, and excretion profiles, for "2-[4-(Cyclopentylamino)phenyl]ethan-1-ol" in any preclinical species has not been documented.
Research on this compound Is Not Publicly Available
Following a comprehensive search of scientific literature and publicly accessible data, no specific research was found regarding the metabolic profiling, biotransformation, or the design of metabolically stable analogs for the chemical compound this compound.
The performed searches aimed to uncover non-human, research-focused studies that would provide the necessary data to construct an article based on the requested outline. These inquiries included searches for metabolic pathways, metabolites, and specific chemical strategies employed to enhance the metabolic stability of this particular compound.
While general principles and strategies for designing metabolically stable analogs of various aromatic compounds are well-documented in medicinal chemistry literature, this information is not specific to this compound. nih.gov Applying such general knowledge to this specific, unstudied compound would be speculative and would not adhere to the required standards of scientific accuracy.
Therefore, the requested article focusing solely on the metabolic and biotransformation studies, as well as the design of metabolically stable analogs of this compound, cannot be generated at this time due to the absence of specific research data in the public domain.
Advanced Analytical Methodologies for Research and Quantification of 2 4 Cyclopentylamino Phenyl Ethan 1 Ol
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 2-[4-(Cyclopentylamino)phenyl]ethan-1-ol. Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate separation and sensitivity.
A common approach for a molecule with its polarity would be reversed-phase HPLC (RP-HPLC). A C18 stationary phase is often the first choice due to its versatility and wide applicability. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter; maintaining a slightly acidic pH (e.g., pH 3-5) would ensure the secondary amine is protonated, leading to sharp, symmetrical peaks and predictable retention behavior.
Validation of the developed HPLC method would be performed according to established guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Hypothetical RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm |
The choice of detector is crucial for sensitive and specific quantification.
UV-Vis and Diode Array Detectors (DAD): The phenyl ring in this compound acts as a chromophore, making it readily detectable by UV-Vis spectroscopy. A DAD, also known as a photodiode array (PDA) detector, offers a significant advantage over a standard UV-Vis detector by acquiring the entire UV-Vis spectrum for any point in the chromatogram. This capability is invaluable for assessing peak purity by comparing spectra across a single peak and for identifying co-eluting impurities that may have different spectral profiles. The maximum absorbance wavelength (λmax) for this compound would likely be in the range of 220-280 nm.
Evaporative Light Scattering Detector (ELSD): While UV-based detectors are ideal for chromophoric compounds, an ELSD provides a universal detection method that is independent of the analyte's optical properties. The ELSD works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. This makes it particularly useful for analyzing impurities or excipients that lack a UV chromophore, providing a more comprehensive profile of the sample composition. Its response is dependent on the mass of the analyte, making it suitable for quantification when appropriate calibration is performed.
The carbon atom attached to the hydroxyl group in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. nih.gov
Chiral HPLC is the most common technique for this purpose, relying on a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are highly effective for separating a broad range of chiral compounds, including alcohols and amines. nih.gov
Method development for chiral separation involves screening different CSPs and mobile phases. nih.gov Both normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase conditions can be explored. The addition of acidic or basic modifiers to the mobile phase can significantly influence the interactions between the analyte and the CSP, thereby affecting the resolution of the enantiomers. mdpi.com
Illustrative Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) | Peak Area (%) |
| Enantiomer 1 (S) | 8.2 | 49.9 |
| Enantiomer 2 (R) | 9.5 | 50.1 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. nih.gov Due to the polar nature and low volatility of the alcohol and secondary amine groups, direct analysis of this compound by GC-MS is challenging. The compound would likely exhibit poor peak shape and thermal degradation in the hot injector and column.
To overcome this, a derivatization step is typically required to increase volatility and thermal stability. The active hydrogens on the alcohol and amine groups can be replaced with non-polar groups, such as by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) (TMS) derivative is much more volatile and suitable for GC analysis.
GC-MS is exceptionally useful for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials. gcms.cz The mass spectrometer provides detailed structural information based on the fragmentation pattern of the analyte, allowing for confident identification of unknown peaks by comparison to spectral libraries or by interpretation of the fragmentation data. phcogj.com
Capillary Electrophoresis (CE) for High-Resolution Separation
Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC. usp.org Its high separation efficiency makes it well-suited for resolving complex mixtures. For this compound, the most common mode of CE would be Capillary Zone Electrophoresis (CZE).
In CZE, separation is based on the different migration speeds of charged species in an electric field. The secondary amine group in the target compound is basic and will be protonated in an acidic buffer, giving it a net positive charge. When a voltage is applied across a capillary filled with this buffer, the positively charged analyte will migrate towards the cathode at a velocity dependent on its charge-to-size ratio. mdpi.com
Key parameters for method development in CZE include the pH, ionic strength, and composition of the background electrolyte (BGE), the applied voltage, and the capillary temperature. Modifiers can be added to the BGE to enhance separation, such as organic solvents or cyclodextrins for resolving chiral compounds. CE is particularly advantageous for its low consumption of sample and reagents and its rapid analysis times. nih.gov
Development of Immunoassays and Biosensors for Specific Detection
For high-throughput screening or rapid detection in complex matrices, immunoassays and biosensors offer exceptional specificity and sensitivity. The development of such a tool for this compound would be a multi-step process.
Hapten-Carrier Conjugate Synthesis: Because the target molecule is too small to elicit an immune response on its own (it is a hapten), it must first be covalently linked to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This involves modifying the analyte with a linker arm that can react with functional groups on the protein.
Immunization and Antibody Production: The resulting conjugate is used to immunize an animal model (e.g., a rabbit or mouse) to produce polyclonal or monoclonal antibodies that specifically recognize the hapten portion of the conjugate.
Assay Development: These antibodies become the key recognition element in an immunoassay, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA). In this format, the sample containing the free analyte competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Biosensors could also be developed using these antibodies by immobilizing them on a transducer surface (e.g., a surface plasmon resonance (SPR) chip or an electrode) to detect binding events in real-time.
Radioligand Binding Assay Development for Receptor Occupancy Studies
Radioligand binding assays are the gold standard for characterizing the interaction between a ligand and its receptor. nih.gov They are used to determine key parameters such as the equilibrium dissociation constant (Kd) or inhibitor constant (Ki), which quantify binding affinity, and the maximum receptor density (Bmax). sci-hub.se
Developing a radioligand binding assay for this compound would require several steps:
Synthesis of a Radiolabeled Ligand: A version of the compound would need to be synthesized incorporating a radioactive isotope, most commonly tritium (³H) or carbon-14 (¹⁴C), without altering its pharmacological properties.
Preparation of Receptor Source: A source of the target receptor is required, typically in the form of cell membrane preparations from tissues or cultured cells that express the receptor. ebi.ac.uk
Assay Execution: The assay involves incubating the receptor preparation with the radioligand at various concentrations (for saturation assays) or with a fixed concentration of radioligand and varying concentrations of an unlabeled competitor compound (for competition assays). nih.gov
Separation and Quantification: After incubation, the receptor-bound radioligand must be separated from the free radioligand, usually by rapid filtration through a glass fiber filter. The amount of radioactivity trapped on the filter is then quantified using a scintillation counter.
By analyzing the binding data with non-linear regression, one can precisely determine the affinity of this compound for its target receptor. nih.gov
Emerging Research Directions and Investigative Applications of 2 4 Cyclopentylamino Phenyl Ethan 1 Ol
Application as a Chemical Probe for Elucidating Biological Pathways
The structure of 2-[4-(cyclopentylamino)phenyl]ethan-1-ol makes it an intriguing candidate for development as a chemical probe. Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, thereby enabling the study of its function in a cellular or organismal context. The phenylethanolamine scaffold is a well-established pharmacophore that interacts with a variety of biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters.
The cyclopentylamino group can influence the molecule's binding affinity and selectivity for its target protein. By modifying this group or other parts of the molecule, researchers can systematically explore the structure-activity relationships (SAR) to optimize its properties as a chemical probe. For instance, the introduction of reporter tags, such as fluorescent dyes or biotin, to the this compound scaffold could enable the visualization and isolation of its target proteins, thus helping to elucidate their role in complex biological pathways.
Furthermore, the stereochemistry of the hydroxyl group on the ethanolamine side chain can be a critical determinant of biological activity. A detailed investigation into the differential effects of the (R)- and (S)-enantiomers of this compound could provide valuable insights into the stereochemical requirements of its biological targets.
Role as a Lead Compound for Novel Chemical Biology Tools
Lead compounds are starting points for the development of new drugs and chemical biology tools. The relatively simple structure of this compound, combined with its potential for biological activity, makes it an attractive lead compound. Fragment-based drug discovery (FBDD) is a particularly relevant approach where small, low-complexity molecules, or "fragments," are screened for weak binding to a biological target. These fragments are then optimized and grown into more potent and selective lead compounds.
This compound possesses the characteristics of a suitable fragment for FBDD campaigns. Its low molecular weight and simple structure provide a solid foundation for chemical elaboration. Medicinal chemists can systematically modify the phenyl ring, the cyclopentyl group, and the ethanolamine side chain to improve binding affinity, selectivity, and pharmacokinetic properties. For example, the synthesis of a library of derivatives with different substituents on the phenyl ring could lead to the discovery of novel modulators of a specific biological target.
The development of such tools from this lead compound could have significant implications for studying a range of diseases. Phenylethanolamine derivatives have been shown to interact with targets relevant to cardiovascular diseases, neurological disorders, and metabolic conditions.
Potential in Supramolecular Chemistry or Materials Science Research
While the primary interest in this compound currently lies in its biological potential, its structural features also suggest possible applications in supramolecular chemistry and materials science. The presence of both a hydrogen bond donor (the hydroxyl and secondary amine groups) and a hydrogen bond acceptor (the nitrogen and oxygen atoms), along with an aromatic ring capable of π-π stacking, provides the necessary components for self-assembly into larger, ordered structures.
These self-assembling properties could be harnessed to create novel supramolecular polymers, gels, or liquid crystals. The specific arrangement of the molecules in these assemblies would be dictated by the interplay of hydrogen bonding, π-π stacking, and van der Waals interactions. By subtly modifying the molecular structure, it may be possible to tune the properties of the resulting materials for specific applications, such as drug delivery systems or organic electronics.
Furthermore, the phenylethanolamine backbone could be incorporated into larger polymer chains to create functional materials. For instance, polymers containing this moiety might exhibit interesting optical or electronic properties, or they could be designed to interact with biological systems in a specific manner, leading to the development of new biocompatible materials or sensors.
Future Prospects in Synthetic Methodological Advancements
The efficient and stereoselective synthesis of this compound and its derivatives is crucial for its exploration in various research fields. While specific synthetic routes for this exact compound are not extensively documented, established methods for the synthesis of related phenylethanolamines can be adapted.
A plausible synthetic strategy could involve the reductive amination of a suitable phenyl ketone precursor with cyclopentylamine (B150401). The subsequent reduction of the ketone would yield the desired ethanolamine. The stereochemistry of the hydroxyl group could be controlled through the use of chiral reducing agents or through the separation of enantiomers via chiral chromatography.
Future advancements in synthetic methodology could focus on developing more efficient, scalable, and environmentally friendly routes to this class of compounds. This might include the use of catalytic asymmetric methods to control stereochemistry, or the development of one-pot procedures that minimize the number of synthetic steps and purification procedures. The development of robust synthetic routes will be essential to facilitate the broader investigation of this compound and its analogues.
| Synthetic Step | Potential Reagents and Conditions | Key Considerations |
| Reductive Amination | 2-bromo-1-(4-aminophenyl)ethan-1-one, Cyclopentanone, NaBH(OAc)₃ | Control of reaction conditions to favor mono-alkylation. |
| Ketone Reduction | NaBH₄, LiAlH₄, or asymmetric reducing agents (e.g., CBS catalyst) | Stereoselective reduction to obtain specific enantiomers. |
| Purification | Column chromatography, recrystallization, or chiral HPLC | Separation of diastereomers and enantiomers. |
Integration into Bifunctional Molecules for Targeted Protein Degradation Research
One of the most exciting potential applications of this compound is in the field of targeted protein degradation (TPD). This cutting-edge therapeutic modality utilizes bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), to selectively eliminate disease-causing proteins from cells. bohrium.com
PROTACs consist of two key components: a "warhead" that binds to the target protein and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. nih.govnih.gov This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
The this compound scaffold represents a potential starting point for the design of novel warheads for PROTACs. Its ability to be chemically modified allows for the optimization of binding affinity and selectivity for a protein of interest. By identifying a protein target that binds to this scaffold, researchers could then attach a known E3 ligase ligand via a suitable linker to create a novel PROTAC.
The core structure of 2-[4-(cyclopentylamino)phenyl] is found within the approved drug Avacopan, which is an antagonist of the complement 5a receptor (C5aR). nih.gov This suggests that derivatives of this scaffold can indeed bind to specific protein targets with high affinity. While Avacopan itself is a more complex molecule, the presence of this shared structural motif highlights the potential of simpler fragments like this compound to serve as valuable building blocks in the design of bifunctional degraders targeting a range of proteins.
| Component of Bifunctional Molecule | Potential Role of this compound | Design Considerations |
| Warhead (Target-binding moiety) | The core scaffold for developing a ligand that binds to a specific protein of interest. | Optimization of substituents on the phenyl ring and the cyclopentyl group to enhance binding affinity and selectivity. |
| Linker Attachment Point | The hydroxyl group or the phenyl ring could serve as attachment points for the linker. | The position of the linker attachment can significantly impact the formation and stability of the ternary complex. |
| E3 Ligase Ligand | Not directly part of this fragment, but would be conjugated to it via the linker. | Common E3 ligase ligands recruit enzymes such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
